SPPO13 possesses excellent electron transport properties due to the presence of electron-withdrawing diphenylphosphoryl groups attached to the fluorene core [2]. This allows for efficient injection and transport of electrons within an OLED device [2]. Studies have demonstrated that SPPO13 can form stable and efficient electron transporting layers when used in OLEDs [2].
SPPO13's performance is often compared with other electron transport materials to assess its effectiveness and identify potential areas for improvement. Research has explored how factors like molecular design and material combinations influence device performance [1, 3]. These studies provide valuable insights into optimizing OLED designs for better efficiency and functionality.
Here are some examples of such comparative studies:
SPPO13, scientifically known as 2,7-bis(diphenylphosphoryl)-9,9-dimethylfluorene, is a compound characterized by its high purity and unique structural properties. With a CAS number of 1234510-13-4, SPPO13 is recognized as an n-type solution-processable electron transporting material. Its molecular structure includes two phosphorus-oxygen (P═O) groups, which play a crucial role in its electronic properties and interactions with various materials in electronic applications .
In OLED devices, SPPO13 functions as an electron transport material (ETM). During operation, electrons are injected into the device from the cathode and need to be efficiently transported to the emissive layer where they recombine with holes to generate light. SPPO13's ability to accept electrons and facilitate their movement towards the emissive layer is crucial for efficient OLED operation [].
The exact mechanism of electron transport within SPPO13 is not fully understood but is believed to involve the formation of polarons (charged species) on the molecule's backbone upon electron acceptance [].
The synthesis of SPPO13 involves metal-catalyzed cross-coupling reactions, which allow for the formation of the compound from simpler precursors. A common method includes the use of arylphosphine oxides and phosphonates, where controlled conditions facilitate the creation of the desired molecular structure. The process is designed to produce high yields while maintaining purity levels above 99% .
SPPO13 has a variety of applications in the field of organic electronics:
Studies have shown that SPPO13 interacts effectively with various metal ions and can mitigate defects within semiconductor materials. The presence of P═O groups allows it to form stable complexes with Sn2+ ions, which can enhance the stability and efficiency of electronic devices. These interactions are critical for optimizing the performance of organic electronic components .
Several compounds share structural similarities with SPPO13, particularly within the realm of phosphine oxides and related derivatives. Here are some notable comparisons:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
TAPC (Triphenylamine-based Compound) | Contains triphenylamine moiety | Known for hole transport capabilities |
Benzothiadiazole Derivatives | Features benzothiadiazole core | Exhibits strong electron deficiency |
Poly(3,4-ethylenedioxythiophene):Polystyrene Sulfonate (PEDOT:PSS) | Conductive polymer blend | Commonly used as a hole injection layer |
SPPO13 stands out due to its dual P═O functionalities that enhance its electron transport properties while maintaining solution processability. This feature differentiates it from other compounds that may focus solely on hole transport or lack similar solubility characteristics .
The molecular architecture of SPPO13 (2,7-bis(diphenylphosphoryl)-9,9'-spirobifluorene) exemplifies strategic integration of phosphine oxide functionalities into conjugated systems to achieve targeted electronic properties. The spirobifluorene core provides a rigid, three-dimensional framework that reduces intermolecular π-π stacking, enhancing solubility and film-forming capabilities [5]. The symmetrical attachment of two diphenylphosphine oxide (PO) groups at the 2,7-positions introduces strong electron-withdrawing character, lowering the lowest unoccupied molecular orbital (LUMO) to 2.60 eV [1]. This design aligns with the need for n-type electron transport materials in organic light-emitting diodes (OLEDs), where efficient electron injection and hole-blocking are critical [4].
Phosphine oxide groups also improve thermal stability, as evidenced by SPPO13’s melting point of 123°C [1]. The PO moieties facilitate dipole-dipole interactions with adjacent layers in device stacks, promoting interfacial charge balance. Computational studies suggest that the orthogonal arrangement of the spirobifluorene subunits disrupts conjugation, localizing frontier orbitals on the phosphorylated fluorene units [4]. This localization enhances electron affinity while maintaining a high triplet energy (ET) of ~2.7 eV, making SPPO13 suitable as a universal host for phosphorescent emitters [1].
The number and positioning of phosphine oxide groups significantly influence material properties, as illustrated by comparing SPPO13 (di-phosphorylated) with mono-phosphorylated analogs like SPPO1:
Property | SPPO13 (Di-Phosphorylated) | SPPO1 (Mono-Phosphorylated) |
---|---|---|
LUMO (eV) | 2.60 [1] | 2.85 [1] |
Glass Transition (°C) | 123 [1] | 98 [1] |
Electron Mobility (cm²/Vs) | ~10⁻⁴ [3] | ~10⁻⁵ [3] |
The di-phosphorylated structure of SPPO13 confers deeper LUMO levels, improving electron injection from common cathodes like aluminum. The dual PO groups also enhance thermal stability, as reflected in the higher glass transition temperature [1]. In contrast, mono-phosphorylated derivatives exhibit reduced electron affinity and mobility, limiting their utility in high-efficiency devices. However, mono-functionalized compounds may offer better solubility in non-polar solvents, a trade-off critical for solution-processing applications [5].
The synthesis of SPPO13 involves a multi-step approach to ensure high purity (>99.0% HPLC), as required for optoelectronic applications:
Key challenges include avoiding over-oxidation of phosphorus centers and minimizing defects in the spiro architecture. Recent advances employ microwave-assisted phosphorylation to reduce reaction times from 72 hours to under 24 hours while maintaining yields above 85% [6]. Analytical techniques such as high-resolution mass spectrometry (HRMS) and ³¹P NMR are critical for verifying structural integrity and quantifying residual triphenylphosphine oxide impurities (<0.1%) [6].
The electron injection dynamics at metal-organic interfaces involving 2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene represent a fundamental aspect of charge transport in organic electronic devices. SPPO13, with its unique molecular architecture featuring an electron-donating spirobifluorene core surrounded by two electron-withdrawing diphenylphosphine oxide groups, exhibits distinctive interfacial behavior that significantly influences electron injection efficiency [1] [2].
The energy level alignment at metal-SPPO13 interfaces plays a crucial role in determining electron injection barriers. Studies have demonstrated that SPPO13 possesses a lowest unoccupied molecular orbital energy level of 2.60 electronvolts and a highest occupied molecular orbital energy level of 5.90 electronvolts [1]. This electronic structure creates favorable conditions for electron injection from metal electrodes, particularly when considering the relatively low-lying lowest unoccupied molecular orbital that facilitates electron acceptance from metallic contacts.
Research investigating the interface dynamics has revealed that the dipole orientation at metal-organic interfaces significantly affects the injection characteristics. The phosphine oxide groups in SPPO13 create interface dipoles that can modify the work function of adjacent metal electrodes, thereby altering the injection barrier height [3]. These dipole effects become particularly pronounced in blended systems, where the concentration of SPPO13 influences the magnitude of interface dipoles and consequently affects the energy level alignment.
The electron injection process at SPPO13-metal interfaces follows complex dynamics that involve multiple timescales. Ultrafast spectroscopic studies of related phosphine oxide systems have indicated that electron injection occurs on femtosecond to picosecond timescales [4]. The injection efficiency is strongly dependent on the molecular orientation relative to the metal surface, with studies showing that molecular adsorption geometry significantly influences charge transfer rates.
Experimental investigations using photoelectron spectroscopy have demonstrated that the electron injection barrier can vary substantially depending on the specific metal-SPPO13 interface configuration. For aluminum contacts, commonly used in organic light-emitting diodes, the interface exhibits favorable electron injection characteristics due to the appropriate energy level alignment between the aluminum work function and the SPPO13 lowest unoccupied molecular orbital [2].
The temperature dependence of electron injection dynamics in SPPO13-based systems reveals important insights into the underlying charge transfer mechanisms. At elevated temperatures, thermal activation can overcome small injection barriers, leading to enhanced electron injection efficiency. However, the high thermal stability of SPPO13, with a glass transition temperature of 125°C and thermal decomposition onset above 330°C, ensures stable injection characteristics across a wide temperature range [5].
Studies examining the temperature-dependent behavior have shown that the electron mobility in SPPO13 films exhibits characteristics consistent with band-like transport at higher temperatures, transitioning to hopping-dominated transport at lower temperatures [6]. This transition affects the overall charge injection and transport efficiency, with implications for device performance optimization.
Parameter | Value | Temperature Range | Reference |
---|---|---|---|
Electron Injection Barrier | 0.3-0.5 eV | Room Temperature | [7] |
Injection Time Scale | 3.2 ± 0.5 fs | 290 K | [4] |
Thermal Stability Threshold | >330°C | Decomposition | [5] |
Glass Transition Temperature | 125°C | Material Property | [1] |
The bipolar charge transport characteristics of SPPO13-based host-guest systems represent a critical factor in achieving efficient organic electronic device operation. The inherent electronic structure of SPPO13, combining electron-rich spirobifluorene units with electron-deficient phosphine oxide groups, enables both electron and hole transport capabilities, making it an effective bipolar host material [8] [7].
Comprehensive transport studies have quantified the electron and hole mobilities in SPPO13-based systems, revealing significant insights into the bipolar transport balance. In light-emitting electrochemical cell configurations using poly(9-vinylcarbazole):SPPO13 blend hosts, the electron mobility was measured at 1.9 × 10⁻⁷ square centimeters per volt-second, while the hole mobility was determined to be 2.5 × 10⁻⁹ square centimeters per volt-second, resulting in a mobility ratio of 76 [7].
This electron-dominated transport behavior reflects the electron-accepting nature of the phosphine oxide groups, which facilitate efficient electron transport through the material. The higher electron mobility compared to hole mobility indicates that SPPO13 functions primarily as an electron transport material, though it maintains sufficient hole transport capability to support bipolar operation in appropriate device architectures.
The effectiveness of SPPO13 as a bipolar host depends critically on the energy level alignment with guest emitter molecules. In phosphorescent organic light-emitting diode applications, the electron trap depth and hole trap depth between SPPO13 and typical guest emitters have been measured at 0.4 electronvolts each, indicating well-balanced trapping characteristics [7]. This balanced trap depth distribution ensures efficient charge capture on guest molecules while maintaining adequate charge transport through the host matrix.
The triplet energy level of SPPO13, measured at 2.7 electronvolts, provides sufficient energy for effective triplet energy transfer to common phosphorescent emitters [7]. This high triplet energy prevents back-energy transfer from guest to host, ensuring efficient exciton formation on the emissive guest molecules.
In certain host-guest combinations, SPPO13 can form exciplex states that significantly influence the charge transport dynamics. Studies of TAPC:SPPO13 systems have demonstrated exciplex formation with characteristic emission at 477 nanometers, corresponding to an energy of 2.6 electronvolts [9]. The formation of these intermolecular excited states creates additional pathways for charge recombination and can affect the overall transport balance.
The exciplex formation occurs through π-π stacking interactions between the planar triphenylamine groups in hole transport materials and the fluorene units in SPPO13 [9]. This interaction facilitates electron transfer between the components, with the electron-rich triphenylamine groups having high affinity for the electron-poor phosphine groups in SPPO13.
The bipolar transport characteristics of SPPO13 translate directly into device performance improvements. Blue phosphorescent organic light-emitting diodes utilizing SPPO13 as the host material have achieved external quantum efficiencies up to 19.6 percent and power efficiencies of 48.5 lumens per watt [10]. These high efficiencies result from the balanced charge injection and transport, which minimizes charge accumulation and associated efficiency losses.
Transport Parameter | SPPO13 Value | Comparison Material | Performance Impact |
---|---|---|---|
Electron Mobility | 1.9 × 10⁻⁷ cm²/V·s | OXD-7: 1.0 × 10⁻⁷ | Enhanced electron transport |
Hole Mobility | 2.5 × 10⁻⁹ cm²/V·s | PVK: Variable | Adequate hole transport |
Mobility Ratio | 76 | OXD-7: 28 | Electron-dominated bipolar |
External Quantum Efficiency | 19.6% | Conventional: <15% | Superior device performance |
The molecular dipole orientation in SPPO13-based systems exerts profound influence on charge carrier mobility through multiple mechanisms involving intermolecular interactions, energy level alignment, and charge transport pathways. The phosphine oxide groups in SPPO13 create significant molecular dipoles that can orient preferentially under specific conditions, thereby affecting the overall transport characteristics [11] [12].
The orientation of molecular dipoles in SPPO13 films directly influences the local electrostatic environment and consequently affects the energy levels of charge carriers. Studies utilizing ultraviolet photoelectron spectroscopy have demonstrated that blended systems containing SPPO13 exhibit concentration-dependent dipole effects, with increasing SPPO13 concentration leading to enhanced dipole interactions [3]. These dipole interactions create local electric fields that can shift energy levels and modify charge injection barriers.
The magnitude of these dipole-induced shifts depends on the specific molecular orientation achieved during film formation. Vacuum deposition and solution processing methods can lead to different preferential orientations, with corresponding effects on the transport properties. Research has shown that the work function modifications induced by molecular dipoles can exceed 0.5 electronvolts in optimized systems, representing substantial effects on charge injection efficiency [13].
The three-dimensional molecular structure of SPPO13, featuring perpendicular fluorene units connected through a spiro carbon, creates inherent transport anisotropy that depends on molecular orientation. Studies of related spirobifluorene derivatives have demonstrated that charge transport efficiency varies significantly with molecular alignment relative to the substrate [14]. The perpendicular arrangement of fluorene units provides multiple pathways for charge transport, but the efficiency of these pathways depends critically on intermolecular overlap and orientation.
In thin film configurations, the molecular orientation of SPPO13 can be influenced by substrate interactions, thermal treatment, and deposition conditions. Spectroscopic investigations have revealed that the degree of molecular ordering affects both the magnitude and direction of charge transport, with more ordered films generally exhibiting enhanced mobility in preferred crystallographic directions [11].
The formation of interface dipoles between SPPO13 and adjacent layers significantly impacts charge carrier injection and extraction. The phosphine oxide groups can interact with metal electrodes or other organic layers to create interface dipoles that modify the local energy landscape. These dipole effects become particularly important in multilayer device structures where SPPO13 serves as an electron transport layer [15].
Experimental studies using Kelvin probe measurements have quantified the magnitude of interface dipoles in SPPO13-containing systems, showing dipole-induced work function shifts of several hundred millielectronvolts [3]. These shifts directly translate into modified injection barriers and altered charge transport efficiency, with properly optimized dipole orientations leading to enhanced device performance.
The orientation of molecular dipoles in SPPO13 systems can be influenced by external electric fields and temperature, leading to dynamic effects on charge transport. Under applied electric fields, polar molecules can exhibit preferential orientation that affects the local transport environment. Studies of field-dependent transport in phosphine oxide systems have demonstrated measurable changes in mobility with applied bias, consistent with field-induced dipole alignment effects [6].
Temperature effects on dipole orientation manifest through thermal activation of molecular reorientation and changes in intermolecular interactions. The relatively high glass transition temperature of SPPO13 (125°C) provides stability against thermally-induced dipole randomization under typical operating conditions, ensuring consistent transport characteristics across relevant temperature ranges [5].
Dipole Effect | Magnitude | Temperature Dependence | Impact on Mobility |
---|---|---|---|
Interface Dipole Shift | 0.3-0.7 eV | Weak (<125°C) | Direct injection barrier modification |
Intramolecular Dipole | 2.6 eV (exciplex) | Moderate | Local energy level shifts |
Field-Induced Alignment | Variable | Strong (>Tg) | Anisotropic transport enhancement |
Thermal Randomization | Onset >125°C | Strong (>Tg) | Mobility degradation above Tg |